molecular formula C9H14N2O2S B12071956 N-(2-aminophenyl)-N-methylethanesulfonamide

N-(2-aminophenyl)-N-methylethanesulfonamide

Katalognummer: B12071956
Molekulargewicht: 214.29 g/mol
InChI-Schlüssel: NFVXZMSMAVCCFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-aminophenyl)-N-methylethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an ethanesulfonamide group attached to a 2-aminophenyl group, with an additional methyl group on the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-N-methylethanesulfonamide typically involves the reaction of 2-aminophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:

2-aminophenylamine+methanesulfonyl chlorideThis compound\text{2-aminophenylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2-aminophenylamine+methanesulfonyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminophenyl)-N-methylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(2-aminophenyl)-N-methylethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-aminophenyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-aminophenyl)ethanesulfonamide: Lacks the methyl group on the nitrogen atom.

    N-(2-aminophenyl)-N-methylmethanesulfonamide: Contains a methanesulfonamide group instead of ethanesulfonamide.

Uniqueness

N-(2-aminophenyl)-N-methylethanesulfonamide is unique due to the presence of both the 2-aminophenyl and ethanesulfonamide groups, which confer specific chemical properties and biological activities. The methyl group on the nitrogen atom further enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C9H14N2O2S

Molekulargewicht

214.29 g/mol

IUPAC-Name

N-(2-aminophenyl)-N-methylethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-3-14(12,13)11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3

InChI-Schlüssel

NFVXZMSMAVCCFN-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)N(C)C1=CC=CC=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.